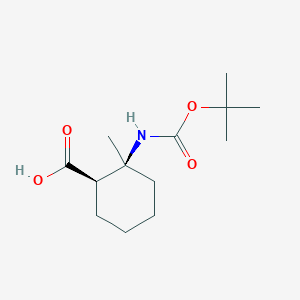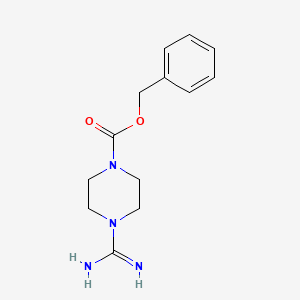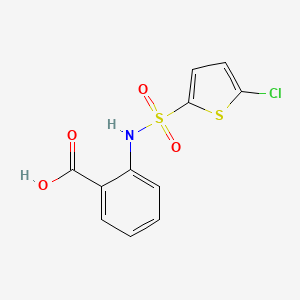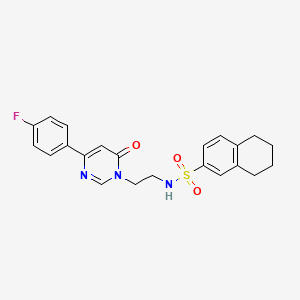
4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of dichlorophenol, which is a chlorinated derivative of phenol . It also contains a pyrimidin-2-amine moiety, which is a common structure in many biological compounds.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . The dichlorophenyl and phenyl groups are likely to contribute to the overall stability of the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Dichlorophenols can undergo various reactions, including nitration .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Dichlorophenols, for example, are white solids that are mildly acidic .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A foundational aspect of research on this compound involves its synthesis and structural characterization. Researchers have developed methods for synthesizing related compounds, emphasizing the importance of crystal structure in understanding their properties and potential applications. For instance, studies have demonstrated the synthesis of closely related compounds through methods like chlorination and amination, revealing moderate anticancer activity and providing detailed crystal structural analysis (Lu Jiu-fu et al., 2015). These findings highlight the compound's relevance in developing new therapeutic agents.
Biological Activity
Research has also focused on evaluating the biological activities of related compounds. This includes examining their anticancer properties, antihypertensive effects, and antimicrobial activities. For example, certain derivatives have been found to lower blood pressure in hypertensive rats, suggesting their potential as antihypertensive agents (L. Bennett et al., 1981). Additionally, antimicrobial studies have identified moderate activity against various bacterial and fungal strains, indicating the compound's utility in addressing microbial infections (J.V.Guna and D.M.Purohit, 2012).
Antiallergic and Anti-inflammatory Applications
Further investigations have explored the antiallergic and anti-inflammatory potential of derivatives, revealing their efficacy in various models of allergy and inflammation. This suggests the compound's derivatives could be valuable in developing new treatments for allergic and inflammatory disorders (N. Suzuki et al., 1992).
Corrosion Inhibition
Interestingly, research extends beyond biomedical applications to include the study of corrosion inhibition properties. Derivatives of the compound have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solutions, demonstrating significant inhibition efficiency. This indicates potential applications in protecting metals against corrosion, thus extending their service life in industrial environments (H. Ashassi-Sorkhabi et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2,4-dichlorophenyl)-5-phenyldiazenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N5/c17-10-6-7-12(13(18)8-10)15-14(9-20-16(19)21-15)23-22-11-4-2-1-3-5-11/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJMNJFPEVJCQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2670561.png)
![3-Methyl-5-[[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-1,3-benzoxazol-2-one](/img/structure/B2670562.png)


![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2670568.png)

![2-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2670571.png)


![(4S)-3-[(4-fluorophenyl)acetyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2670576.png)
![2-(3,4-dimethoxybenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2670577.png)
